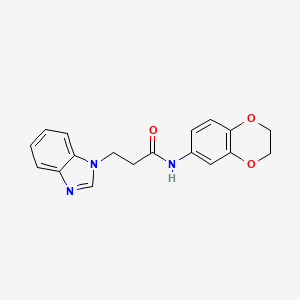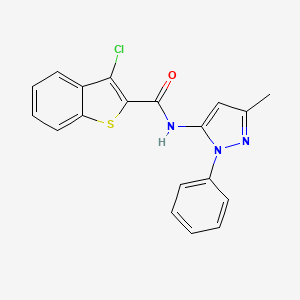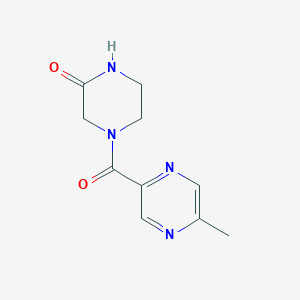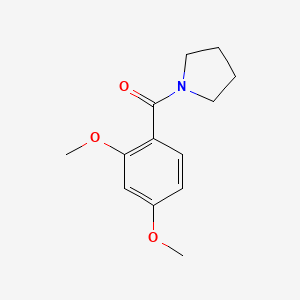
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various scientific research applications. This compound is a benzimidazole derivative and has been shown to have significant biological activity.
Mechanism of Action
The exact mechanism of action of 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. This may be why it has shown anti-cancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-cancer and neuroprotective effects, as mentioned previously. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. However, one limitation is that it may have off-target effects, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. One area of interest is in the development of new cancer treatments. This compound has shown promising anti-cancer activity and may be useful in the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its safety and potential use in humans.
Conclusion:
In conclusion, this compound is a chemical compound with significant biological activity. It has potential use in various scientific research applications, including the study of cancer and neurodegenerative diseases. While further research is needed to fully understand the mechanism of action and potential uses of this compound, it shows promise as a tool for studying various biological processes and as a potential new drug for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves the reaction of 1H-benzimidazole with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using column chromatography.
Scientific Research Applications
3-(1H-benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been shown to have significant biological activity and has potential use in various scientific research applications. One of the primary uses of this compound is in the study of cancer. It has been shown to have anti-cancer activity and may be useful in the development of new cancer treatments. Additionally, this compound has potential use in the study of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(7-8-21-12-19-14-3-1-2-4-15(14)21)20-13-5-6-16-17(11-13)24-10-9-23-16/h1-6,11-12H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRKRXZZZMATOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B7543322.png)

![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)


![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)


![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)


![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)